1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-55-5, molecular formula C₁₆H₁₁Cl₂N₃O₃, MW 364.18) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. It features a 2-oxo-1,2-dihydropyridine core N-substituted with a 2,4-dichlorobenzyl group and linked via a 3-carboxamide bridge to an unsubstituted isoxazol-3-yl moiety.

Molecular Formula C16H11Cl2N3O3
Molecular Weight 364.18
CAS No. 941953-55-5
Cat. No. B2870388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS941953-55-5
Molecular FormulaC16H11Cl2N3O3
Molecular Weight364.18
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)NC2=NOC=C2)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3O3/c17-11-4-3-10(13(18)8-11)9-21-6-1-2-12(16(21)23)15(22)19-14-5-7-24-20-14/h1-8H,9H2,(H,19,20,22)
InChIKeyMKPPYVWWICYKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-55-5): Structural Identity and Compound-Class Context for Procurement Decisions


1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-55-5, molecular formula C₁₆H₁₁Cl₂N₃O₃, MW 364.18) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class [1]. It features a 2-oxo-1,2-dihydropyridine core N-substituted with a 2,4-dichlorobenzyl group and linked via a 3-carboxamide bridge to an unsubstituted isoxazol-3-yl moiety [2]. This scaffold is structurally related to compounds explored in PDK1/AurA dual inhibition (WO2017207502) and EPAC antagonist (US11124489) patent families, though the specific substitution pattern—combining a 2,4-dichlorobenzyl N-substituent with an isoxazol-3-yl amide—represents a distinct chemotype within the broader 2-oxo-1,2-dihydropyridine-3-carboxamide series [3].

Why 1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Analogs


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a privileged chemotype appearing across multiple therapeutic target families, including PDK1/AurA dual inhibitors [1] and EPAC antagonists [2]. However, biological activity within this class is exquisitely sensitive to the N1-benzyl substituent and the C3-carboxamide heterocycle. For instance, within the EPAC antagonist series (US11124489), modification of the isoxazole ring alone produced IC50 shifts exceeding 4-fold (e.g., Compound 32 vs. Compound 35: 3.0 µM vs. 8.5 µM against EPAC1) [2]. The 2,4-dichlorobenzyl group in the target compound introduces distinct electronic (electron-withdrawing Cl substituents), steric, and lipophilic properties compared to the 4-fluorobenzyl or unsubstituted benzyl analogs, while the unsubstituted isoxazol-3-yl amide offers different hydrogen-bond donor/acceptor capacity relative to 5-methylisoxazole or thiazole variants . These structural differences preclude generic substitution without risking loss of target engagement, altered selectivity profiles, or divergent pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-55-5) Against Closest Analogs


2,4-Dichlorobenzyl vs. 4-Fluorobenzyl N-Substitution: Impact on Lipophilicity and Electronic Profile

The target compound carries a 2,4-dichlorobenzyl N-substituent, whereas the closest benzyl-substituted analog publicly available is 1-(4-fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide . The 2,4-dichloro substitution increases the calculated logP by approximately 0.8–1.2 units relative to the 4-fluoro analog (estimated via the difference in Hansch π constants: π(Cl) = +0.71 vs. π(F) = +0.14 per substituent; two Cl substituents yield a net increase of ~+1.14 logP units vs. one F) [1]. The dichlorobenzyl group also introduces a larger molar refractivity (MR: Cl = 6.03 cm³/mol vs. F = 0.92 cm³/mol) and distinct electrostatic potential surface due to the electron-withdrawing inductive effect of chlorine [1]. These differences directly affect membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility [2].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Unsubstituted Isoxazol-3-yl vs. 5-Methylisoxazol-3-yl: Hydrogen-Bond Donor Capacity and Metabolic Stability Differences

The target compound features an unsubstituted isoxazol-3-yl amide, whereas the closest commercially listed isoxazole variant is 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941910-77-6) . The isoxazole C-5 position is unsubstituted in the target compound, retaining a C-H hydrogen that can act as a weak hydrogen-bond donor (C5-H⋯X interactions). Introduction of a methyl group at this position (as in CAS 941910-77-6) eliminates this donor capacity, increases steric bulk near the amide linkage, and alters the electron density distribution on the isoxazole ring, which can shift the pKa of the amide N-H and modify target binding geometry [1]. Additionally, the unsubstituted C-5 position is a known site for CYP450-mediated oxidative metabolism; the absence of a blocking methyl group may result in different metabolic clearance rates [2].

Hydrogen Bonding Metabolic Stability Heterocyclic SAR

Isoxazol-3-yl vs. Thiazol-2-yl Carboxamide Heterocycle: Differential H-Bond Acceptor Patterns and Target Selectivity Implications

The target compound uses an isoxazol-3-yl carboxamide terminus, while 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide employs a thiazol-2-yl group. These two five-membered heterocycles differ fundamentally in their hydrogen-bond acceptor (HBA) profiles: isoxazole presents two HBA sites (endocyclic O at position 1 and endocyclic N at position 2), whereas thiazole offers one HBA (endocyclic N at position 3, with S being a poor HBA). The isoxazole oxygen's lone pair orientation and the spatial arrangement of the N-O dipole create a distinct electrostatic potential surface compared to the N-S arrangement in thiazole [1]. Within EPAC antagonist SAR (US11124489), isoxazole-containing compounds demonstrated target engagement (IC50 = 3.0–8.5 µM against EPAC1), while the thiazole-containing series has been explored in distinct biological contexts including kinase inhibition [2].

Heterocyclic Bioisosterism Target Selectivity Hydrogen-Bond Acceptor

Direct Amide Linker vs. Propylamine Linker: Conformational Rigidity and Scaffold Comparison with ML327

The target compound connects the 2-oxo-1,2-dihydropyridine core directly to isoxazol-3-yl via a carboxamide bond, yielding a rigid, planar arrangement with limited rotational degrees of freedom. In contrast, ML327 (CAS 1883510-31-3, N-(3-(2-oxo-1,2-dihydropyridine-3-carboxamido)propyl)-5-phenylisoxazole-3-carboxamide) employs a flexible propylamine linker between the dihydropyridinone and a 5-phenylisoxazole-3-carboxamide terminus. ML327 has established biological activity as a MYC expression blocker, inducing E-cadherin transcription (400-fold CDH1 mRNA induction) and reversing epithelial-to-mesenchymal transition (EMT), with in vivo tumor volume reduction of ~3-fold over two weeks (p=0.02) in xenograft models . The target compound's direct amide linkage locks the isoxazole-dihydropyridine dihedral angle into a restricted conformational space, which may favor distinct target binding modes compared to the flexible ML327 scaffold [1].

Conformational Analysis Linker SAR MYC Inhibition

Optimal Application Scenarios for 1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941953-55-5) Based on Structural Differentiation Evidence


Chemical Probe Development for Targets Requiring High Lipophilicity and Intracellular Penetration

The 2,4-dichlorobenzyl substitution confers predictably higher logP (+1.0 to +1.3 log units vs. the 4-fluorobenzyl analog [1]) and enhanced membrane partitioning. This compound is best suited for target engagement studies where intracellular access is rate-limiting, such as nuclear receptors, epigenetic targets, or mitochondrial proteins. The unsubstituted isoxazole C-5 position retains a hydrogen-bond donor site [2] that may be critical for binding to targets with complementary H-bond acceptor residues in deep, lipophilic pockets.

Kinase or Epigenetic Target Screening Where Isoxazole-Mediated Bidentate H-Bonding Is Advantageous

The isoxazol-3-yl carboxamide provides two geometrically distinct H-bond acceptor sites (N-2 and O-1) with a dipole moment of ~2.9 D [3], compared to one HBA site for the thiazol-2-yl analog. This bidentate HBA capacity makes the compound particularly relevant for screening against targets where the ATP-binding pocket or allosteric site features two proximal hydrogen-bond donor residues (e.g., kinase hinge regions, bromodomain acetyl-lysine pockets, or demethylase active sites). The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is precedented in PDK1/AurA dual inhibitor patents [4], supporting its utility in kinase-focused campaigns.

Structure-Activity Relationship (SAR) Studies Exploring Isoxazole C-5 Substitution Effects

With an unsubstituted isoxazole C-5 position, this compound serves as the ideal baseline for SAR expansion studies. The C-5 position can be sequentially modified (methyl, halogen, aryl) to probe steric tolerance and metabolic stability effects [5]. The closest analog with C-5 methyl substitution (CAS 941910-77-6) provides a direct comparator for quantifying the impact of C-5 substitution on potency, selectivity, and microsomal stability within a matched molecular pair (MMP) analysis framework.

Conformationally Constrained Probe to Complement Flexible-Linker EPAC or MYC Modulators

The direct amide linkage between the dihydropyridinone core and isoxazole ring creates a rigid scaffold (Δ rotatable bonds = -4 vs. ML327 ) with reduced conformational entropy penalty upon target binding. This rigidity can translate into improved selectivity for targets with pre-organized, sterically constrained binding sites compared to flexible-linker analogs such as ML327. The compound is appropriate for orthogonal validation studies where conformational restriction is hypothesized to reduce off-target polypharmacology observed with flexible analogs [6].

Quote Request

Request a Quote for 1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.